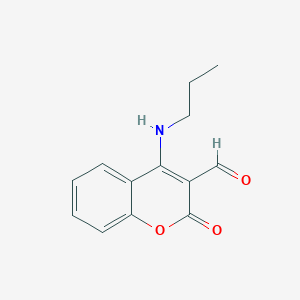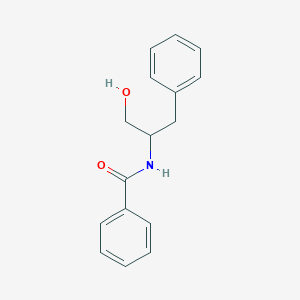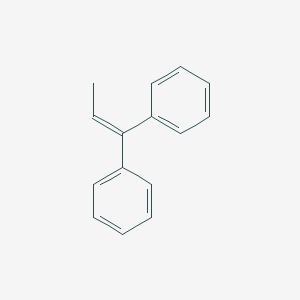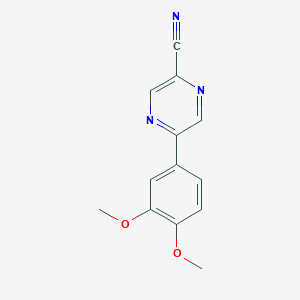
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazine family, which is known for its diverse biological activities. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to scavenge free radicals, which can cause oxidative stress and damage to cells. In addition, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
実験室実験の利点と制限
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has several advantages for laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields with high purity. It has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, its potential toxicity and side effects need to be studied in more detail.
将来の方向性
There are many future directions for research on pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-. One potential direction is to study its anti-tumor activity in vivo, using animal models of cancer. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent in various disease models. In addition, further research is needed to elucidate its mechanism of action and its potential toxicity and side effects. Finally, the development of novel pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, derivatives with improved activity and selectivity is another area of future research.
合成法
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine with malononitrile in the presence of a base. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a base. These methods have been optimized to produce high yields of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, with high purity.
科学的研究の応用
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative stress and damage to cells.
特性
CAS番号 |
91028-38-5 |
|---|---|
製品名 |
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)- |
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
InChIキー |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



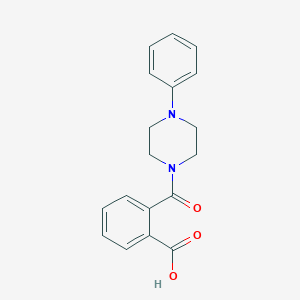
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
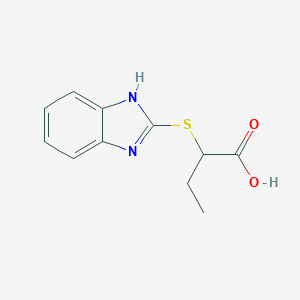
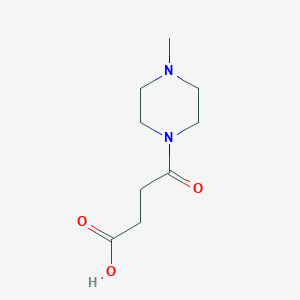
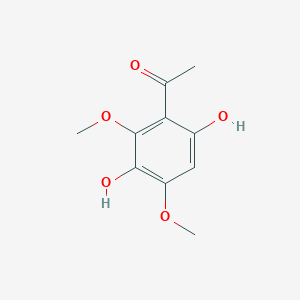
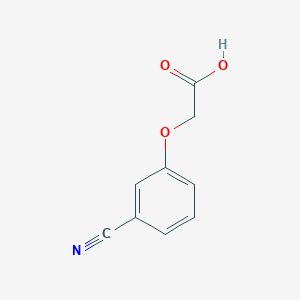
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
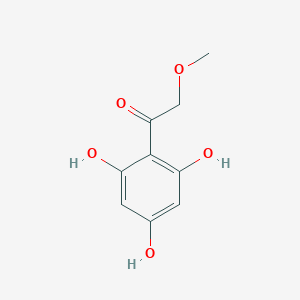

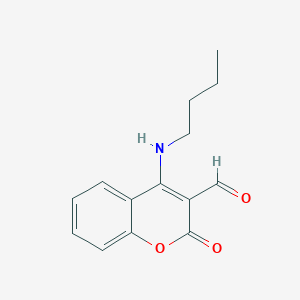
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
